1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexylmethyl group and a methyl group attached to the pyrazole ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohexylmethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of N-oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Cyclohexylmethyl)-1H-pyrazol-3-amine
- 5-Methyl-1H-pyrazol-3-amine
- 1-(Cyclohexylmethyl)-5-methyl-1H-indole-3-amine
Comparison: 1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine stands out due to its unique combination of the cyclohexylmethyl and methyl groups on the pyrazole ring. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Biological Activity
1-(Cyclohexylmethyl)-5-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazole ring with a cyclohexylmethyl group at position 1 and a methyl group at position 5. This unique configuration contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors, leading to significant biological effects:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways by binding to their active sites, thereby blocking substrate access and reducing their activity.
- Receptor Interaction : It may also act on G protein-coupled receptors (GPCRs), which play a critical role in numerous physiological processes .
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activities Overview
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity Study : A study conducted on the antimicrobial effects revealed that the compound demonstrated significant inhibitory action against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a therapeutic agent for infections.
- Anti-inflammatory Mechanism Investigation : Research focusing on the anti-inflammatory properties showed that the compound effectively reduced pro-inflammatory cytokine production in vitro. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory disorders.
- Cancer Therapeutics Exploration : Investigations into the compound's role in cancer therapy highlighted its ability to induce apoptosis in certain cancer cell lines. This was attributed to its interaction with specific signaling pathways that regulate cell survival and death .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H2,12,13) |
InChI Key |
DJEZRZSYSMKDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCCCC2)N |
Origin of Product |
United States |
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